Cas no 1021229-22-0 (N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021229-22-0x500.png)
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[2-[4-(Hexahydro-1H-azepin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-3-isoxazolecarboxamide
- N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
- VU0505475-1
- 1021229-22-0
- AKOS024475757
- F2902-0479
- N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
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- インチ: 1S/C18H23N7O2/c1-13-10-15(23-27-13)18(26)19-6-9-25-17-14(11-22-25)16(20-12-21-17)24-7-4-2-3-5-8-24/h10-12H,2-9H2,1H3,(H,19,26)
- InChIKey: WPRHEGXWKIABNM-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)ON=1)NCCN1C2=C(C=N1)C(=NC=N2)N1CCCCCC1
計算された属性
- 精确分子量: 369.19132300g/mol
- 同位素质量: 369.19132300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 500
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 632.8±55.0 °C(Predicted)
- 酸度系数(pKa): 13.15±0.46(Predicted)
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2902-0479-4mg |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 4mg |
$66.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-10mg |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 10mg |
$79.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-2mg |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-10μmol |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 10μl |
$69.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-20μmol |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 20μl |
$79.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-25mg |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 25mg |
$109.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-5μmol |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 5μl |
$63.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-3mg |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 3mg |
$63.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-15mg |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 15mg |
$89.0 | 2023-04-30 | |
Life Chemicals | F2902-0479-20mg |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide |
1021229-22-0 | 90%+ | 20mg |
$99.0 | 2023-04-30 |
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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8. Back matter
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamideに関する追加情報
N-{2-[4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS No. 1021229-22-0): An Overview
N-{2-[4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS No. 1021229-22-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as pyrazolopyrimidines, which are characterized by their unique structural features and diverse biological activities. In this article, we will delve into the chemical structure, synthesis, biological properties, and recent research advancements of this compound.
The chemical structure of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is particularly noteworthy. The molecule consists of a pyrazolopyrimidine core linked to an azepane ring and a 5-methyl oxazole moiety. The presence of these functional groups imparts the compound with a high degree of structural complexity and flexibility, which may contribute to its pharmacological properties. The azepane ring, in particular, is known for its ability to form hydrogen bonds and π-stacking interactions, which can enhance the compound's binding affinity to various biological targets.
The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide has been reported in several studies. One common approach involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with azepane to form the intermediate azepanopyrazolopyrimidine derivative. This intermediate is then coupled with 5-methyl oxazole carboxylic acid using standard coupling reagents such as EDC and HOBt. The final step involves the formation of the amide bond through the reaction of the carboxylic acid with an appropriate amine. This multi-step synthesis process requires careful control of reaction conditions to ensure high yields and purity.
Recent research has focused on elucidating the biological activities of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide. Studies have shown that this compound exhibits potent inhibitory activity against various kinases, including ABL and SRC kinases. Kinase inhibitors are a class of drugs that have shown promise in treating various cancers and inflammatory diseases by blocking the activity of specific kinases involved in cell signaling pathways. The ability of this compound to selectively inhibit these kinases makes it a promising candidate for further drug development.
In addition to its kinase inhibitory properties, N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that the compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. These findings suggest that the compound may have therapeutic potential in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-[4-(azepan-1-y l)-1H-pyrazolo[3 ,4 -d ]pyrim idin - 1 - yl ]et h yl } - 5 -m eth yl - 1 , 2 - o x azol e - 3 - c ar boxam ide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits favorable pharmacokinetic properties. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and potential side effects of N-{2-[4-(azepan - 1 - yl ) - 1 H - p y raz olo [ 3 , 4 - d ] p y rimi din - 1 - yl ] e th yl } - 5 - m eth yl - 1 , 2 - o x azol e - 3 - c ar boxam ide. Ongoing studies are focusing on optimizing its chemical structure to improve its potency and selectivity while minimizing off-target effects. Additionally, efforts are being made to develop more efficient synthetic routes to facilitate large-scale production for clinical use.
In conclusion, N-{2-[4-(azepan - 1 - yl ) - 1 H - p y raz olo [ 3 , 4 - d ] p y rimi din - 1 - yl ] e th yl } - 5 - m eth yl - 1 , 2 - o x azol e - 3 - c ar boxam ide (CAS No. 1021229-22-0) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable candidate for further drug development. As research continues to advance our understanding of this compound, it holds significant potential for addressing unmet medical needs in areas such as cancer and inflammatory diseases.
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